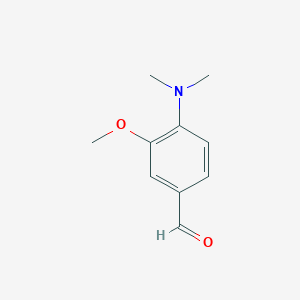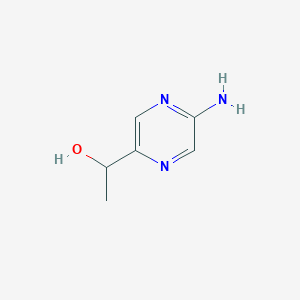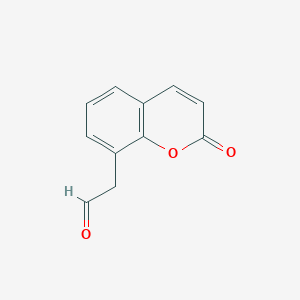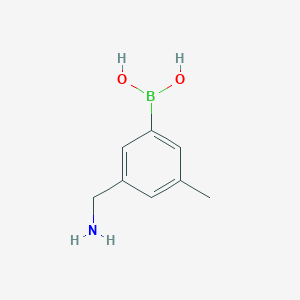
1-(phenylsulfonyl)-1H-Indole-4-carboxaldehyde
Übersicht
Beschreibung
1-(phenylsulfonyl)-1H-Indole-4-carboxaldehyde is a compound that belongs to the class of indole derivatives Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals
Vorbereitungsmethoden
The synthesis of 1-(phenylsulfonyl)-1H-Indole-4-carboxaldehyde typically involves several steps:
Starting Material: The synthesis often begins with indole or its derivatives.
Sulfonylation: The indole is sulfonylated using reagents such as phenylsulfonyl chloride in the presence of a base like pyridine or triethylamine.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and automated systems to scale up the process efficiently.
Analyse Chemischer Reaktionen
1-(phenylsulfonyl)-1H-Indole-4-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include Lewis acids, bases, and various solvents like dichloromethane, ethanol, and tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(phenylsulfonyl)-1H-Indole-4-carboxaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and catalysts for various industrial processes
Wirkmechanismus
The mechanism of action of 1-(phenylsulfonyl)-1H-Indole-4-carboxaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as cell signaling or metabolism.
Vergleich Mit ähnlichen Verbindungen
1-(phenylsulfonyl)-1H-Indole-4-carboxaldehyde can be compared with other similar compounds, such as:
1-(Phenylsulfonyl)-1H-pyrrole: This compound has a similar sulfonyl group but a different heterocyclic ring, leading to different reactivity and applications.
1-(Phenylsulfonyl)-1H-indole:
The uniqueness of this compound lies in its combination of the phenylsulfonyl and aldehyde groups, which provide a versatile platform for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C15H11NO3S |
|---|---|
Molekulargewicht |
285.3 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)indole-4-carbaldehyde |
InChI |
InChI=1S/C15H11NO3S/c17-11-12-5-4-8-15-14(12)9-10-16(15)20(18,19)13-6-2-1-3-7-13/h1-11H |
InChI-Schlüssel |
RGHYYVXXCUUNLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(R)-2-[(5-chloro-thiophene-2-carbonyl)-amino]-propionic acid](/img/structure/B8452397.png)

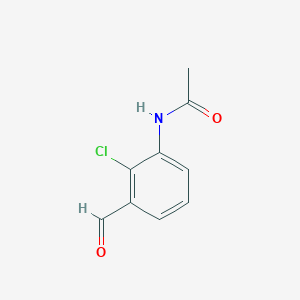
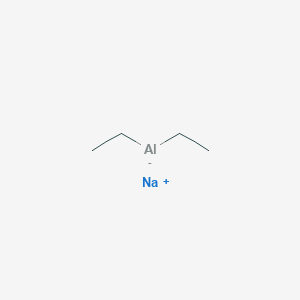
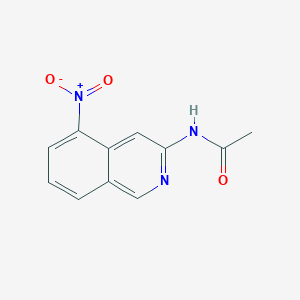

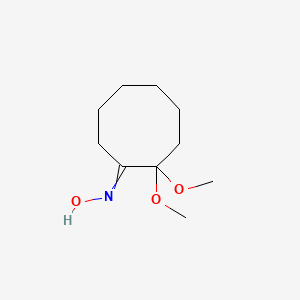
![Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B8452455.png)
